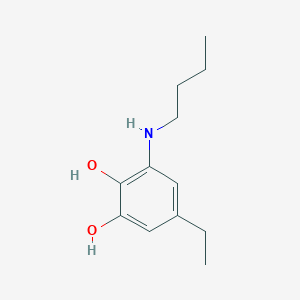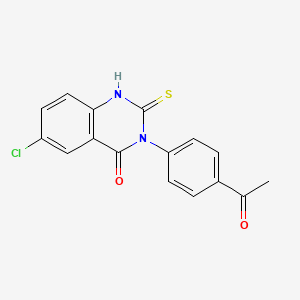
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with various substituents, such as a 4-acetylphenyl group, a chlorine atom at the 6th position, and a thioxo group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method involves the reaction of 6-chloroanthranilic acid with 4-acetylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then treated with a thionating agent, such as phosphorus pentasulfide (P2S5), to introduce the thioxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the 4-acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The compound may also induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-methylphenyl)-6-chloro-2-thioxo-
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-ethylphenyl)-6-chloro-2-thioxo-
- 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-propionylphenyl)-6-chloro-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-acetylphenyl)-6-chloro-2-thioxo- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-acetylphenyl group enhances its potential as an anticancer agent, while the thioxo group contributes to its antimicrobial activity. The chlorine atom at the 6th position further modulates its reactivity and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
64046-69-1 |
|---|---|
Molekularformel |
C16H11ClN2O2S |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
3-(4-acetylphenyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)10-2-5-12(6-3-10)19-15(21)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,1H3,(H,18,22) |
InChI-Schlüssel |
JBIWDJKXOKDMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


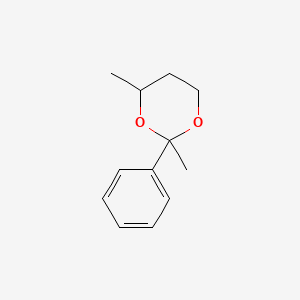
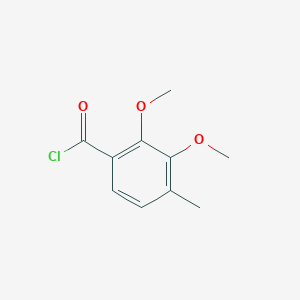

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
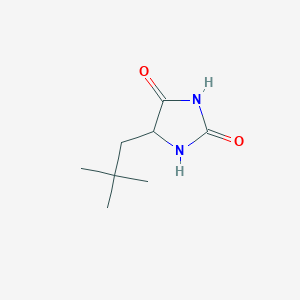

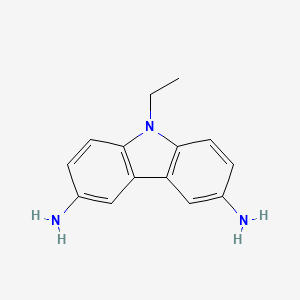
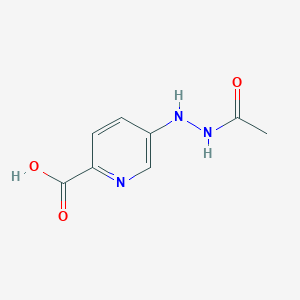

![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)


![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
